molecular formula C9H11N3O2 B2746370 6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 2189434-21-5

6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Katalognummer B2746370
CAS-Nummer: 2189434-21-5
Molekulargewicht: 193.206
InChI-Schlüssel: ZCRTWENKSYOKQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one, also known as AMPA or 6-AMPA, is a synthetic compound that has been studied extensively for its potential therapeutic applications. This molecule belongs to the pyridazinone family and is structurally similar to the neurotransmitter glutamate. The purpose of

Wissenschaftliche Forschungsanwendungen

Diabetes Treatment

This compound has been explored as a glucokinase activator , which is significant in the regulation of blood glucose levels. Glucokinase (GK) plays a vital role in glucose homeostasis, and its activators are considered a promising therapeutic approach for the treatment of type 2 diabetes. The compound has shown potential in preclinical trials, leading to its advancement into human clinical trials due to its promising in vivo efficacy and safety profiles .

Enzymatic Activity Studies

The compound’s role in affecting enzymatic activity has been studied using glucokinase enzyme assays . These studies are crucial for understanding how the compound interacts with GK and influences its activity, which is directly related to glucose metabolism in the human body .

Pharmacokinetics and Drug Development

In the drug development process, the compound’s pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), have been thoroughly evaluated. This is essential for determining the appropriate dosage and delivery method for potential therapeutic applications .

Obesity and Metabolic Disorders Research

The compound has been used in oral glucose tolerance tests on animal models to study its effects on obesity and related metabolic disorders. These tests help in assessing the compound’s efficacy in reducing blood glucose excursions, which is beneficial for managing obesity-induced diabetes .

Chemical Synthesis and Optimization

Research has also focused on the chemical synthesis and optimization of this compound. This involves improving the synthesis process to increase yield, purity, and scalability, which is important for its potential mass production as a pharmaceutical agent .

Safety and Efficacy Profiling

Before advancing to clinical trials, the compound undergoes extensive safety and efficacy profiling. This includes evaluating its potential side effects, therapeutic window, and effectiveness in achieving the desired pharmacological response .

Structural Activity Relationship (SAR) Studies

SAR studies are conducted to understand the relationship between the compound’s chemical structure and its biological activity. This information is used to design more effective glucokinase activators with reduced risk of hypoglycemia .

Preclinical ADME and Toxicology

The compound’s ADME properties and toxicological profile are assessed in preclinical studies. These studies are critical for predicting how the compound will behave in humans and its potential risks, which informs the design of clinical trials .

Eigenschaften

IUPAC Name

6-(azetidine-1-carbonyl)-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-11-8(13)4-3-7(10-11)9(14)12-5-2-6-12/h3-4H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRTWENKSYOKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.